molecular formula C9H19NO B1527731 2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol CAS No. 1384429-71-3

2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol

Cat. No.: B1527731
CAS No.: 1384429-71-3
M. Wt: 157.25 g/mol
InChI Key: WISBKHAYYRCBOL-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol ( 1384429-71-3) is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . Its structure features a cyclohexane ring core substituted with both an aminomethyl group (-CH2NH2) and a hydroxyethyl chain (-CH2-CH2-OH), making it a valuable bifunctional scaffold in scientific research . This compound serves as a versatile building block in organic synthesis and medicinal chemistry. The presence of both primary amine and primary alcohol functional groups allows for diverse chemical modifications, enabling researchers to develop more complex molecules for various applications. It is particularly useful as a synthetic intermediate in the preparation of pharmaceutical candidates and other specialty chemicals . As a cyclohexane derivative, it shares structural similarities with other pharmacologically active compounds, suggesting potential for exploration in biochemical studies and early-stage drug discovery projects . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Proper laboratory handling procedures should be followed. For specific storage and handling information, please refer to the safety data sheet.

Properties

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-8-9(6-7-11)4-2-1-3-5-9/h11H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISBKHAYYRCBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300162
Record name 1-(Aminomethyl)cyclohexaneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-71-3
Record name 1-(Aminomethyl)cyclohexaneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Aminomethyl)cyclohexaneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Three-Step Synthesis via 1-Cyclohexene-1-acetonitrile (Based on CN105859566A)

A notable industrially applicable method involves three main steps:

Step Reaction Description Conditions Catalyst/Reagents Yield (%)
1 Reaction of 1-cyclohexene-1-acetonitrile with hydrogen bromide to form 1-bromocyclohexane acetonitrile 40°C, 1-2 hours, stirring Hydrogen bromide (30% aqueous) Not specified
2 Catalytic hydrogenation of 1-bromocyclohexane acetonitrile to 1-bromocyclohexane ethylamine 80-120°C, 1-2 hours, 1-5 MPa H2 pressure Ni-Pd alloy catalyst 93.1 - 96.5
3 Reaction of 1-bromocyclohexane ethylamine with NaOH to yield 2-(1-cyclohexenyl)ethylamine 90-150°C, 1-2 hours, stirring Saturated NaOH ethanol solution High (up to 96.5%)

This process is characterized by simplicity, low cost, and high conversion efficiency, making it suitable for industrial scale production. The final product is obtained after rectification and purification steps.

Reduction and Methylation of Phenylacetonitrile Derivatives (Based on EP1721889A1)

This method focuses on preparing phenethylamine derivatives structurally related to 2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol:

Step Reaction Description Conditions Catalyst/Reagents Notes
1 Condensation of phenylacetonitrile and cyclohexanone in aqueous hydroxide with phase transfer catalyst 10-25°C Phase transfer catalyst, aqueous hydroxide Formation of intermediate compound
2 Reduction of intermediate with tetrabutylammonium borohydride in dichloromethane 0-30°C Tetrabutylammonium borohydride Controlled temperature to avoid side reactions
3 Methylation with methyl iodide at 0-5°C 0-5°C Methyl iodide Slow addition over 30-45 min
4 Extraction and crystallization of hydrochloride salt 25-30°C Hydrochloric acid gas, acetone recrystallization High purity product suitable for pharmaceutical use

This process achieves high purity and yield with careful temperature control and purification steps, including salt formation and recrystallization.

Base-Catalyzed Nitromethylation and Hydrogenation (Based on WO2000039074A1 and US5091567A)

An alternative approach involves:

Step Reaction Description Conditions Catalyst/Reagents Yield/Notes
1 Alkyl ester formation of 1-(nitromethyl)cyclohexyl-acetic acid with nitromethane in presence of base 10-50°C, 1-20 kPa pressure Potassium hydroxide or other strong bases Intermediate ester formation
2 Hydrolysis with aqueous methanolic KOH Room temperature Aqueous methanolic KOH Produces 1-(nitromethyl)cyclohexyl-acetic acid
3 Catalytic hydrogenation of nitromethyl acid to amine Room temperature, atmospheric pressure Hydrogenation catalyst (e.g., Pd/C) Yields this compound or related amine

This method allows for the preparation of the aminomethylcyclohexyl ethan-1-ol derivative via nitromethyl intermediates, emphasizing mild conditions and catalytic hydrogenation.

Comparative Analysis of Preparation Methods

Feature Method 1 (CN105859566A) Method 2 (EP1721889A1) Method 3 (WO2000039074A1)
Number of Steps 3 4+ 3
Key Intermediates 1-bromocyclohexane acetonitrile Phenylacetonitrile derivatives 1-(nitromethyl)cyclohexyl-acetic acid ester
Catalysts Ni-Pd alloy Tetrabutylammonium borohydride Pd/C or similar hydrogenation catalyst
Reaction Conditions Moderate temperatures, H2 pressure Low temperatures, inert atmosphere Mild temperature, atmospheric pressure
Yield Up to 96.5% High purity, moderate yield High yield, mild conditions
Industrial Suitability High Moderate to high Moderate

Detailed Research Findings and Notes

  • The hydrogenation step in Method 1 is critical and uses a Ni-Pd alloy catalyst under hydrogen pressure (1-5 MPa) at elevated temperatures (80-120°C) to efficiently convert brominated nitrile intermediates to amines with yields exceeding 90%.

  • In Method 2, the use of tetrabutylammonium borohydride allows selective reduction of nitrile groups at low temperatures, minimizing side reactions. Subsequent methylation and salt formation steps are optimized for pharmaceutical-grade purity.

  • Method 3 employs nitromethane as a reagent for nitromethylation, followed by base hydrolysis and catalytic hydrogenation. This route benefits from mild reaction conditions and avoids harsh reagents, making it attractive for sensitive substrates.

  • Purification strategies commonly involve extraction, pH adjustments, and crystallization of hydrochloride salts, often recrystallized from solvents such as acetone to achieve high purity suitable for further applications.

Summary Table of Key Reaction Parameters

Step Reagents Catalyst Temp (°C) Pressure Time (h) Yield (%) Notes
Bromination (Method 1) 1-cyclohexene-1-acetonitrile, HBr None 40 Atmospheric 1-2 Not specified Stirring required
Hydrogenation (Method 1) 1-bromocyclohexane acetonitrile, H2 Ni-Pd alloy 80-120 1-5 MPa 1-2 93-96 High conversion
Base reaction (Method 1) 1-bromocyclohexane ethylamine, NaOH None 90-150 Atmospheric 1-2 High Ethanol solvent
Reduction (Method 2) Phenylacetonitrile derivative, tetrabutylammonium borohydride Tetrabutylammonium borohydride 0-30 Atmospheric 0.5-1 High Controlled addition
Methylation (Method 2) Methyl iodide None 0-5 Atmospheric 0.5-1 High Slow addition
Nitromethylation (Method 3) Nitromethane, base KOH or similar 10-50 1-20 kPa Variable High Ester formation
Hydrogenation (Method 3) Nitromethyl ester Pd/C 20-25 Atmospheric Variable High Mild conditions

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form more saturated compounds.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Cyclohexanone derivatives.

    Reduction Products: More saturated alcohols or amines.

    Substitution Products: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable in developing new compounds.

Case Study: Synthesis of Complex Molecules

Researchers have utilized this compound in synthesizing novel pharmaceuticals by modifying its structure to enhance biological activity. For instance, derivatives of this compound have been explored for their potential as enzyme inhibitors.

Biology

In biological research, this compound plays a significant role in studying enzyme interactions and metabolic pathways. Its unique structure allows it to modulate the activity of specific molecular targets such as enzymes or receptors.

Case Study: Enzyme Modulation

Studies have shown that this compound can influence the activity of certain enzymes involved in metabolic disorders. This modulation can lead to insights into potential therapeutic applications for diseases characterized by enzyme deficiencies.

Industry

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties allow it to be employed in creating adhesives, coatings, and other industrial products.

Case Study: Industrial Applications

In an industrial setting, formulations containing this compound have been developed for use in high-performance coatings that require enhanced adhesion and durability.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ester Derivatives: 9c and 9d
  • Structure: These compounds (e.g., 2-(2-(1-(aminomethyl)cyclohexyl)acetoxy)ethyl-2-(4-isobutylphenyl)propanoate) replace the hydroxyl group of 2-[1-(aminomethyl)cyclohexyl]ethan-1-ol with ester functionalities.
  • Key Differences :
    • IR Data : Strong C=O stretches at 1732–1699 cm⁻¹ (esters) vs. O-H stretches (~3300 cm⁻¹) in the target compound .
    • Elemental Analysis : Higher carbon content (71.43–72.05%) due to aromatic substituents .
    • Applications : Designed as prodrugs or anti-inflammatory agents, contrasting with the alcohol’s role as a synthetic intermediate .
Amide Derivatives: 2-[1-(Aminomethyl)cyclohexyl]-N-methylacetamide Hydrochloride
  • Structure : Features an acetamide group (-N-C(O)-CH₃) instead of the hydroxyl group.
  • Key Differences :
    • Solubility : Hydrochloride salt form enhances water solubility compared to the free-base alcohol .
    • Molecular Weight : 220.74 g/mol vs. ~157.25 g/mol for the target compound .

Structural Isomers and Analogues

2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol
  • Structure: Replaces the aminomethyl group with a hydroxymethyl (-CH₂OH) moiety.
  • Key Differences: Molecular Formula: C₉H₁₈O₂ (MW: 158.24 g/mol) vs. C₉H₁₉NO . Reactivity: Lacks the primary amine’s nucleophilicity, limiting its utility in reactions requiring amine participation (e.g., Schiff base formation) .
2-[(Cyclohexylmethyl)amino]ethan-1-ol
  • Structure: The aminomethyl group is attached to a cyclohexylmethyl chain rather than the cyclohexane ring.
  • Key Differences :
    • Steric Effects : Increased bulkiness due to the cyclohexylmethyl group reduces accessibility of the amine for reactions .
    • Hydrogen Bonding : The secondary amine (-NH-) offers weaker hydrogen-bonding capacity than the primary amine in the target compound .

Ring Size and Heteroatom Variations

2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol
  • Structure : Cyclopentane ring instead of cyclohexane, with an ether linkage (-O-).
  • Polarity: Ether linkage introduces polarity distinct from the alcohol’s hydroxyl group .
4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol
  • Structure : Incorporates a thiophene ring and a secondary amine.
  • Key Differences: Electronic Effects: Thiophene’s aromaticity influences electron distribution, affecting interactions in catalytic or biological systems . Applications: Likely tailored for organometallic or receptor-targeting applications due to heteroaromaticity .

Pharmacologically Relevant Derivatives

N⁴-(1-(Aminomethyl)cyclohexyl)-N²-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine
  • Structure : The alcohol is replaced with a pyrimidine-triamine scaffold.
  • Key Differences :
    • Bioactivity : Designed as kinase inhibitors, highlighting the target compound’s role in constructing bioactive heterocycles .
    • Synthesis Complexity : Multi-step process involving palladium catalysis and nitro reduction .

Biological Activity

2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C11_{11}H23_{23}N and a molecular weight of approximately 183.31 g/mol. Its structure includes:

  • A cyclohexyl group
  • An aminomethyl group
  • A hydroxyl group

These functional groups contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as neurotransmitter receptors and enzymes. The aminomethyl group facilitates hydrogen bonding and electrostatic interactions, enhancing binding affinity to these targets.

Potential Mechanisms Include:

  • Neurotransmitter Modulation: The presence of the aminomethyl group suggests potential activity as a neurotransmitter modulator, possibly influencing serotonin or norepinephrine pathways.
  • Enzyme Inhibition: The compound may inhibit specific enzymes, contributing to its pharmacological effects.

Biological Activity

Research indicates that compounds with similar structures often exhibit various pharmacological effects, including:

  • Analgesic Effects: Potential pain-relieving properties.
  • Anti-inflammatory Activity: Possible reduction in inflammation markers.
  • Neuroprotective Effects: May protect neural tissues from damage.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anticancer properties of compounds related to this compound against several cancer cell lines. It was found that derivatives exhibited varying degrees of cytotoxicity, with some displaying IC50_{50} values comparable to standard chemotherapeutics like doxorubicin .
    CompoundCell LineIC50_{50} (µM)
    Compound AHCT1169.5 ± 1.5
    Compound BMDA-MB-4356.82
    DoxorubicinHCT1169.4 ± 3.9
  • Neuroprotective Studies : Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration, showing promising results in reducing oxidative stress markers .
  • Mechanism-Based Approaches : Recent reviews emphasized the importance of understanding the mechanism-based approaches for anticancer drug development involving similar structures, highlighting the relevance of this compound in ongoing research .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Biological Activity
2-[1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl]ethan-1-olAdditional fluorine atomsAltered pharmacokinetics
2-[1-(Aminomethyl)cyclohexyl]propan-1-olPropanol moiety instead of ethanolDifferent solubility profiles

Q & A

Q. What are the established synthetic methods for preparing 2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol, and what are their respective yields and limitations?

Methodological Answer: The compound can be synthesized via two primary routes:

  • Reduction of 2-(1-(Aminomethyl)cyclohexyl)acetic acid : Using sodium borohydride (NaBH₄) and iodine (I₂) in anhydrous tetrahydrofuran (THF), followed by purification via silica gel column chromatography. This method yields moderate quantities, though exact yields are not specified in literature .
  • Multi-step pharmaceutical synthesis : Involves tert-butyl carbamate intermediates, palladium-catalyzed coupling (Pd₂(dba)₃/BINAP), and deprotection steps using HCl/MeOH. This route is complex but critical for generating high-purity intermediates for drug development .

Limitations : The NaBH₄/I₂ method requires careful control of reaction conditions to avoid over-reduction, while multi-step routes demand expertise in handling air-sensitive catalysts and protecting-group chemistry.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H and 13C NMR : Essential for confirming the cyclohexyl ring, aminomethyl (-CH₂NH₂), and ethanol (-CH₂OH) moieties. Distinct peaks for NH₂ (δ 1.5–2.5 ppm) and OH (δ 1.0–3.0 ppm) protons are observable .
  • Mass Spectrometry : Electron ionization (EIMS) and high-resolution mass spectrometry (HRMS) validate molecular weight (e.g., m/z 172.16 for C₉H₁₇NO) .
  • Purification : Silica gel column chromatography with gradient elution (e.g., methanol/dichloromethane) effectively isolates the compound from byproducts .

Advanced Research Questions

Q. How is this compound utilized as a key intermediate in synthesizing biologically active compounds?

Methodological Answer: The amino alcohol serves as a scaffold in multi-step drug synthesis:

  • Kinase Inhibitors : It undergoes sequential coupling with substituted pyridines (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) via Buchwald-Hartwig amination, forming pyrimidine-triamine derivatives with potential therapeutic activity .
  • Deprotection Strategy : tert-Butoxycarbonyl (Boc) groups are removed using HCl/MeOH (3 hours, room temperature), followed by neutralization with K₂CO₃ to yield free amine intermediates .

Key Considerations : Palladium catalyst loading (e.g., Pd₂(dba)₃ at 5 mol%) and ligand choice (BINAP) critically impact coupling efficiency.

Q. What methodological considerations are critical during carbamate deprotection to generate this compound?

Methodological Answer:

  • Acid Treatment : Use saturated HCl/MeOH (3–5 mL per 0.5 mmol substrate) at room temperature for 3 hours. Prolonged exposure risks decomposition of the ethanol moiety.
  • Neutralization : Post-deprotection, neutralize with aqueous NaHCO₃ or K₂CO₃ to precipitate inorganic salts, followed by extraction with DCM or MeOH .
  • Purification : Avoid prolonged heating during solvent evaporation to prevent racemization or degradation.

Q. What comparative advantages does the cyclohexyl-aminomethyl ethanol scaffold offer in drug discovery?

Methodological Answer:

  • Conformational Rigidity : The cyclohexane ring reduces entropy penalties during target binding, enhancing binding affinity compared to flexible analogs.
  • Hydrogen Bonding : The aminomethyl and hydroxyl groups facilitate interactions with enzymatic active sites, as demonstrated in kinase inhibitor prototypes .
  • Stereochemical Control : The scaffold’s chiral centers allow enantioselective synthesis, though specific methods require further optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol
Reactant of Route 2
2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol

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